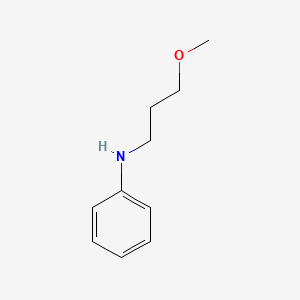

N-(3-Methoxypropyl)aniline

Description

Its structure consists of an aniline group (-C₆H₅NH₂) modified by a 3-methoxypropyl substituent (-CH₂CH₂CH₂-OCH₃). This compound is primarily utilized as an intermediate in organic synthesis, particularly in agrochemicals and pharmaceuticals, due to its balanced lipophilicity and reactivity .

Properties

CAS No. |

174197-43-4 |

|---|---|

Molecular Formula |

C10H15NO |

Molecular Weight |

165.236 |

IUPAC Name |

N-(3-methoxypropyl)aniline |

InChI |

InChI=1S/C10H15NO/c1-12-9-5-8-11-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 |

InChI Key |

XNZUXQQESDLANR-UHFFFAOYSA-N |

SMILES |

COCCCNC1=CC=CC=C1 |

Synonyms |

Benzenamine, N-(3-methoxypropyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Silylated Aniline Derivatives

Key Differences :

- Substituent Chemistry: The silicon-containing groups in these derivatives enable covalent bonding with inorganic surfaces (e.g., glass or metals), making them critical in materials science. In contrast, the methoxypropyl group in N-(3-Methoxypropyl)aniline lacks silane reactivity, limiting its use to organic synthesis .

- Hydrolysis Sensitivity : Trimethoxysilyl groups hydrolyze faster than triethoxysilyl groups due to shorter alkoxy chains, affecting their stability in aqueous environments .

Agrochemical Derivatives

Key Differences :

- Structural Complexity: Methoprotryne incorporates a triazine ring, enabling inhibition of plant photosynthesis, while the methoxypropyl group in this compound lacks such bioactivity. However, the methoxypropyl moiety may enhance solubility in non-polar matrices .

- Chlorinated Groups: The dichlorophenoxy group in Catalog ID 2045764 () increases herbicidal potency compared to the non-halogenated methoxypropyl derivative .

Pharmaceutical Intermediates

Key Differences :

Alkoxy-Modified Analogues

Key Differences :

- Phenoxy Groups: The isopropylphenoxy moiety in Catalog ID 2045767 () enhances affinity for plant hormone receptors, a trait absent in this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.